

Introduction: Bridging the Preclinical-Clinical Divide for a Novel Neuroactive Compound

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Compound of Interest

Compound Name: *N*-(2-phenylethyl)oxolan-3-amine

Cat. No.: B13059350

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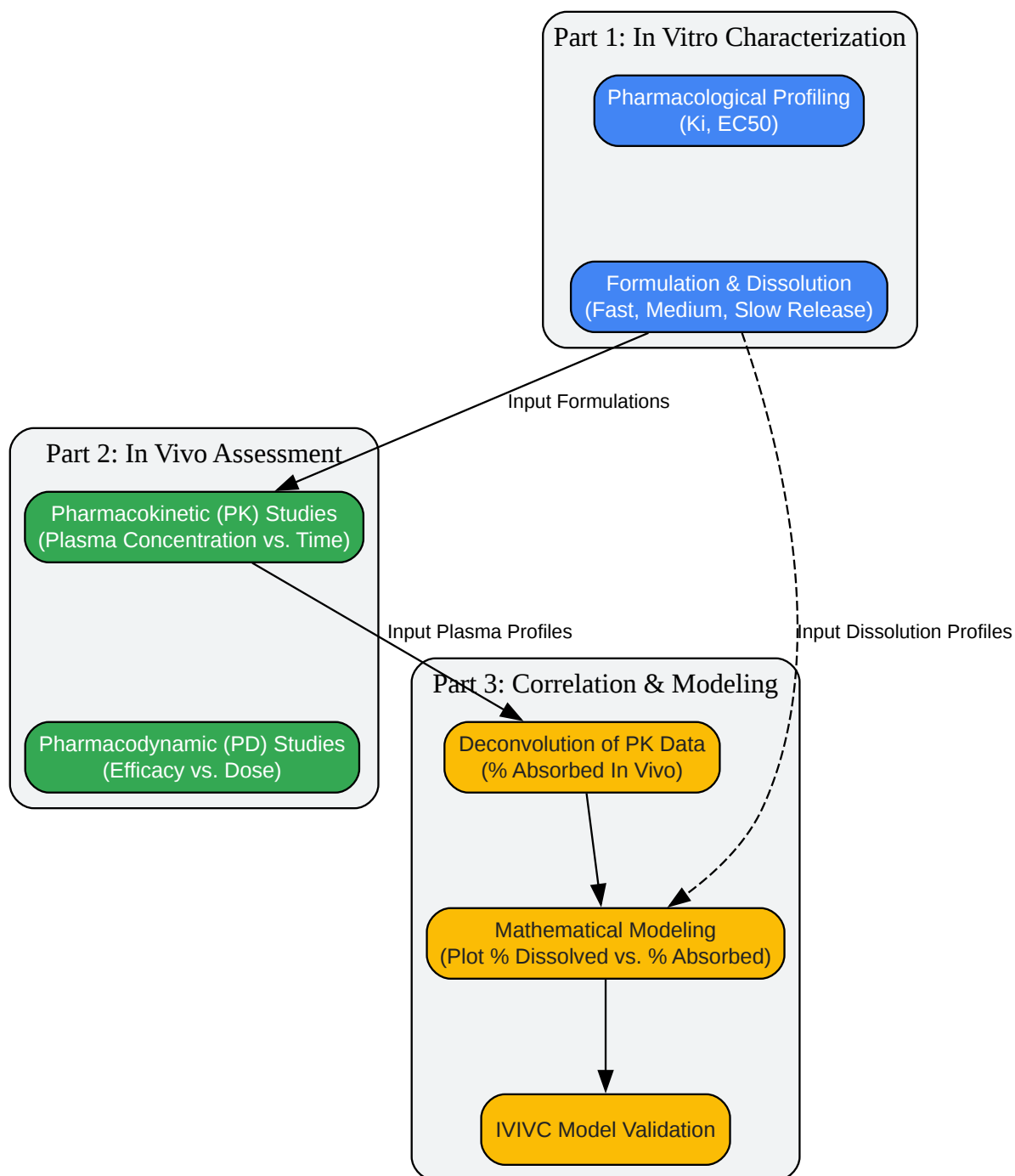
N-(2-phenylethyl)oxolan-3-amine is a novel small molecule belonging to the phenethylamine class, a scaffold renowned for its diverse interactions with the central nervous system.^[1] Preliminary screening suggests this compound possesses high affinity and selectivity for a specific neurological G-protein coupled receptor (GPCR), making it a promising candidate for treating a range of neurological disorders.

However, translating a promising in vitro profile into a clinically effective therapeutic is a journey fraught with challenges. A critical milestone in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as plasma drug concentration.

For regulatory bodies like the U.S. Food and Drug Administration (FDA), a well-established IVIVC is a powerful tool that can streamline drug development, reduce the need for extensive human bioequivalence studies, and justify post-approval changes to a formulation.^{[2][3]} This guide provides a comprehensive, technically-grounded framework for researchers to develop a Level A IVIVC for **N-(2-phenylethyl)oxolan-3-amine**, ensuring a more rational and efficient path toward clinical application.

The Overall IVIVC Workflow

The process of establishing an IVIVC is a multi-stage endeavor that logically connects laboratory benchtop experiments with whole-organism outcomes. The workflow begins with a thorough characterization of the drug's intrinsic properties and its release from various formulations, proceeds to in vivo pharmacokinetic and pharmacodynamic evaluation, and culminates in the development of a predictive mathematical model.



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Caption: High-level experimental workflow for establishing an IVIVC.

Part 1: Comprehensive In Vitro Characterization

The foundation of any successful IVIVC is a deep understanding of the drug's behavior in controlled laboratory settings. This involves quantifying its interaction with its biological target and precisely measuring its release from different formulations.

Pharmacological Profiling: Target Engagement and Potency

Before assessing its absorption, we must confirm the compound's activity at its intended target. For a novel GPCR ligand, this involves two key experiments.

Experimental Protocol: Radioligand Binding Assay (Affinity - K_i)

- Objective: To determine the binding affinity (K_i) of **N-(2-phenylethyl)oxolan-3-amine** for its target GPCR.
- Methodology:
 - Membrane Preparation: Utilize commercially available prepared cell membranes from a cell line (e.g., HEK293) stably overexpressing the human target GPCR.
 - Assay Setup: In a 96-well plate, perform a competition binding experiment. Incubate the membranes with a fixed concentration of a known high-affinity radiolabeled antagonist (e.g., [3 H]-antagonist) and serial dilutions of **N-(2-phenylethyl)oxolan-3-amine**.
 - Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
 - Harvesting: Rapidly terminate the reaction by filtering the plate's contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
 - Quantification: Measure the radioactivity trapped on the filter for each well using a liquid scintillation counter.
 - Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC_{50} (the

concentration that inhibits 50% of radioligand binding). Calculate the K_i using the Cheng-Prusoff equation.[4]

- Trustworthiness: This is a gold-standard method for quantifying direct ligand-receptor interaction, providing a reliable measure of affinity that is essential for understanding the drug's fundamental properties.

Experimental Protocol: Functional Assay (Potency - EC50)

- Objective: To measure the functional potency (EC50) of **N-(2-phenylethyl)oxolan-3-amine** as an agonist.
- Methodology (assuming a Gs-coupled receptor): Many GPCR assays are available, including those that measure second messengers like cAMP or calcium, or protein-protein interactions like β -arrestin recruitment.[5][6] A cAMP assay is a common choice for Gs- or Gi-coupled receptors.[7]
 - Cell Plating: Seed a stable cell line expressing the target GPCR into 384-well assay plates and incubate overnight.
 - Compound Addition: Add serial dilutions of **N-(2-phenylethyl)oxolan-3-amine** to the cells.
 - Incubation: Allow the compound to stimulate the cells for a defined period (e.g., 30 minutes at 37°C).
 - Lysis and Detection: Lyse the cells and detect the accumulated intracellular cAMP using a competitive immunoassay kit, often based on technologies like HTRF® (Homogeneous Time-Resolved Fluorescence).
 - Analysis: Plot the assay signal (proportional to cAMP levels) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).
- Expertise & Experience: Choosing the right functional assay is critical and depends on the GPCR's known signaling pathway. A direct measurement of the second messenger provides a robust and physiologically relevant measure of the compound's potency.

Formulation and In Vitro Dissolution

To establish a correlation, we must have variation. It is essential to develop multiple formulations of **N-(2-phenylethyl)oxolan-3-amine** with different release rates (e.g., fast, medium, and slow). Dissolution is often the rate-limiting step for the absorption of poorly soluble (BCS Class II) drugs, making this stage particularly critical.[8]

Experimental Protocol: USP Apparatus 2 (Paddle) Dissolution Test

- Objective: To measure the in vitro release rate of **N-(2-phenylethyl)oxolan-3-amine** from at least three different formulations.
- Methodology:
 - Apparatus Setup: Use a calibrated USP Apparatus 2 (paddle) system. Set the paddle speed (e.g., 75 RPM) and medium temperature ($37 \pm 0.5^\circ\text{C}$).
 - Medium Selection: The choice of dissolution medium is paramount for achieving bio-relevance.[9] Start with standard buffers (e.g., pH 1.2, 4.5, 6.8) but consider developing a more complex medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) if a simple buffer fails to correlate with in vivo data.
 - Test Execution: Place one dosage form into each vessel. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium for analysis.
 - Sample Analysis: Quantify the concentration of dissolved **N-(2-phenylethyl)oxolan-3-amine** in each sample using a validated HPLC-UV method.
 - Profile Generation: Plot the cumulative percentage of drug released versus time for each formulation to generate their respective dissolution profiles.

Part 2: In Vivo Assessment in a Preclinical Model

With well-characterized formulations in hand, the next step is to understand how they behave in a living system. In vivo models are indispensable for studying disease mechanisms and therapeutic responses in a biologically relevant context.[10]

Experimental Protocol: Pharmacokinetic (PK) Study in Rodents

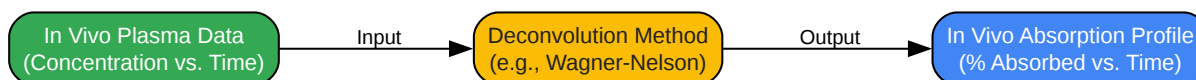
- Objective: To determine the plasma concentration-time profile of **N-(2-phenylethyl)oxolan-3-amine** after oral administration of each formulation.
- Methodology:
 - Animal Model: Use male Sprague-Dawley rats (n=6-8 per group), a standard model for PK studies. Ensure animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.
 - Dosing: Administer a single oral dose of each formulation (Fast, Medium, Slow) to a separate group of animals.
 - Blood Sampling: Collect blood samples (approx. 0.2 mL) via the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
 - Sample Processing: Process blood samples to harvest plasma and store at -80°C until analysis.
 - Bioanalysis: Quantify the concentration of **N-(2-phenylethyl)oxolan-3-amine** in the plasma samples using a validated, sensitive, and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
 - PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal, including C_{max} (maximum concentration), T_{max} (time to C_{max}), and AUC (area under the curve).

Part 3: Forging the Correlation - The IVIVC Model

This is where the in vitro and in vivo data converge. The goal is to establish a Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most informative and regulatorily accepted level of correlation.^{[11][12]}

The Deconvolution Process

We cannot directly correlate the dissolution profile with the plasma concentration profile. The plasma profile is a result of both absorption and elimination. Therefore, we must first calculate the in vivo absorption profile from the plasma data using a process called deconvolution.



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Caption: The deconvolution process to determine the in vivo absorption profile.

Modeling and Validation

- **Data Plotting:** For each formulation, plot the mean percentage of drug absorbed in vivo (from deconvolution) against the mean percentage of drug dissolved in vitro at corresponding time points.
- **Mathematical Modeling:** Apply a linear regression model to the plotted data. The resulting equation (e.g., % Absorbed = $m * (\% \text{ Dissolved}) + c$) is the IVIVC model. While linear correlations are common, non-linear models can also be appropriate.[12]
- **Validation:** The predictive performance of the model must be validated. This involves assessing the prediction error by comparing the predicted in vivo profiles (using the IVIVC model and dissolution data) with the observed in vivo profiles.

Data Summary: A Hypothetical Comparison

The table below illustrates the type of data that would be generated and used to build the IVIVC for **N-(2-phenylethyl)oxolan-3-amine**.

Parameter	Formulation A (Fast)	Formulation B (Medium)	Formulation C (Slow)
In Vitro Data			
Ki (nM)	15.2	15.2	15.2
EC50 (nM)	45.8	45.8	45.8
Time to 80% Dissolution (min)	25	75	180
In Vivo PK Data			
Cmax (ng/mL)	450	275	120
Tmax (hr)	1.0	2.5	6.0
AUC (ng·hr/mL)	1850	1890	1920

Conclusion and Authoritative Grounding

Establishing a robust Level A IVIVC for **N-(2-phenylethyl)oxolan-3-amine** is a scientifically rigorous but invaluable endeavor. It provides a direct, quantitative link between a simple, controllable in vitro parameter (dissolution) and the complex in vivo process of drug absorption. This correlation enhances our fundamental understanding of the formulation, accelerates development by serving as a surrogate for certain bioequivalence studies, and provides a powerful tool for quality control throughout the product's lifecycle.[13] By following the detailed experimental and analytical framework outlined in this guide, drug development professionals can confidently build a predictive model that satisfies scientific and regulatory expectations, ultimately paving a smoother path for this promising therapeutic candidate to reach patients in need.

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